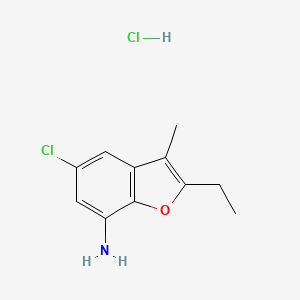

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

Description

Introduction to Benzofuran Chemistry

Historical Development of Benzofuran Research

The study of benzofurans began in 1870 when William Henry Perkin first synthesized benzofuran via the dehydrogenation of 2-ethylphenol. Early research focused on isolating benzofuran from coal tar, a process documented in the late 19th century. The Perkin rearrangement, discovered in the same period, became a cornerstone for synthesizing benzofuran derivatives by contracting coumarin rings into benzofuran-carboxylic acids.

By the mid-20th century, advancements in cyclization techniques enabled the laboratory synthesis of substituted benzofurans. For example, the Rap–Stoermer reaction allowed the formation of benzofuran cores from α-haloketones and salicylaldehydes. The 21st century saw catalytic innovations, such as copper- and palladium-mediated cross-couplings, which expanded access to complex derivatives like 5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride.

Significance of Substituted Benzofuran Derivatives in Chemical Science

Substituted benzofurans are pivotal in multiple domains:

The electronic effects of substituents—such as chlorine’s electron-withdrawing nature and ethyl/methyl groups’ steric bulk—dictate reactivity. For instance, chlorine at position 5 enhances electrophilic substitution rates, while bulky groups at positions 2 and 3 stabilize intermediates in palladium-catalyzed couplings.

Position of this compound in Contemporary Research

This compound exemplifies modern trends in benzofuran functionalization. Its synthesis typically involves:

- Benzofuran ring formation : Cyclization of substituted phenols with ethyl acetoacetate under acidic conditions.

- Chlorination : Electrophilic substitution using thionyl chloride or PCl₃.

- Amination : Nucleophilic aromatic substitution (SNAr) with ammonia or alkylamines.

- Hydrochloride salt formation : Treatment with HCl gas.

Recent studies highlight its role as a scaffold for antimicrobial and anticancer agents. For example, analogs with similar substitution patterns exhibit IC₅₀ values of 10–20 μM against breast cancer cell lines. The amine hydrochloride group enhances solubility, facilitating biochemical assays.

Comparative Analysis of Key Benzofuran Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| This compound | Cl, C₂H₅, CH₃, NH₂·HCl | Antimicrobial/anticancer research |

| Psoralen | Furanocoumarin core | Photochemotherapy |

| 6-APB | 2-Aminopropyl | Serotonergic activity |

This compound’s structural complexity and tunable reactivity make it a focal point for drug discovery programs aiming to optimize pharmacokinetic profiles.

Properties

IUPAC Name |

5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXICXTHPSJMDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzofuran Ring

The benzofuran core is typically synthesized by cyclization reactions involving substituted phenols and β-ketoesters such as ethyl acetoacetate. The process involves intramolecular cyclization under acidic or basic catalysis to form the benzofuran heterocycle.

| Step | Reaction Description | Typical Reagents/Conditions |

|---|---|---|

| Cyclization | Substituted phenol + ethyl acetoacetate → benzofuran ring | Acidic catalyst (e.g., polyphosphoric acid), heating |

This step establishes the fundamental skeleton for further functionalization.

Chlorination at the 5-Position

Selective chlorination is achieved by treating the benzofuran intermediate with chlorinating agents such as thionyl chloride or N-chlorosuccinimide. The choice of reagent and reaction conditions is critical to achieve regioselective substitution at the 5-position without affecting other sites.

| Chlorinating Agent | Conditions | Outcome |

|---|---|---|

| Thionyl chloride (SOCl2) | Reflux in solvent (e.g., chloroform, toluene) | Introduction of chlorine at 5-position |

| N-Chlorosuccinimide (NCS) | 50-60°C, 2-6 hours, organic solvent (acetone, acetonitrile) | Efficient chlorination with minimal side products |

Patent literature details chlorination of benzofuran derivatives using NCS in acetone at 50-60°C for 2-5 hours, yielding the 5-chloro substituted product efficiently.

Amination at the 7-Position

The amine group at the 7-position is introduced by nucleophilic substitution or amination reactions on the chlorinated benzofuran intermediate. This can involve:

- Direct amination using ammonia or amine derivatives under controlled conditions.

- Reduction of nitro precursors if the intermediate is a nitrobenzofuran.

Typical conditions include:

| Amination Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution | Ammonia or primary amines | Solvent (ethanol, water), elevated temperature | Converts halogen to amine |

| Reduction of nitro group | Sodium borohydride, catalytic hydrogenation | Anhydrous solvents, room temp or reflux | Alternative route if nitro intermediate used |

This step ensures the introduction of the primary amine functional group necessary for hydrochloride salt formation.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl), which improves the compound’s stability, solubility, and handling properties.

| Step | Description | Conditions |

|---|---|---|

| Salt formation | Amine + HCl → amine hydrochloride salt | Addition of HCl gas or aqueous HCl, stirring at ambient temperature |

This final step is standard in pharmaceutical intermediate preparation to obtain the hydrochloride salt form.

Industrial Production Considerations

Industrial synthesis follows the same fundamental steps but incorporates optimization of:

- Reaction temperature and pressure

- Solvent selection for maximum yield and purity

- Use of catalysts to improve selectivity and reduce by-products

- Scalable purification methods such as crystallization

These optimizations ensure cost-effective and reproducible production at scale.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Benzofuran ring formation | Substituted phenol, ethyl acetoacetate | Acid catalysis, heat | 2-ethyl-3-methylbenzofuran |

| 2 | Chlorination | Thionyl chloride or N-chlorosuccinimide | Reflux or 50-60°C, organic solvent | 5-chloro-2-ethyl-3-methylbenzofuran |

| 3 | Amination | Ammonia or amine derivatives | Elevated temp, solvent | 5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine |

| 4 | Hydrochloride salt formation | Hydrochloric acid | Ambient temp, stirring | 5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride |

Research Findings and Notes

- The use of N-chlorosuccinimide for chlorination provides better regioselectivity and yields compared to other chlorinating agents.

- The amination step can be performed via nucleophilic substitution or reduction depending on the intermediate used, offering flexibility in synthetic design.

- The hydrochloride salt form enhances the compound’s physicochemical properties, facilitating its use in further chemical synthesis or biological assays.

- Industrial processes emphasize solvent choice and reaction optimization to minimize impurities and maximize throughput.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles like hydroxyl or alkoxy groups; often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-7-one derivatives, while substitution reactions can produce various substituted benzofuran compounds .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis:

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride serves as an essential building block for synthesizing more complex organic molecules. Its chlorinated benzofuran structure allows for diverse chemical modifications, making it valuable in the development of new compounds with desired properties.

Biochemical Assays:

In biochemical research, this compound is used to study enzyme interactions and protein binding. Its ability to modulate the activity of specific enzymes makes it a useful tool in understanding biochemical pathways and mechanisms.

Antimicrobial Properties:

Research has indicated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL. This suggests potential applications in developing new treatments for tuberculosis .

Anticancer Activity:

The compound's structural features suggest potential anticancer properties. Studies indicate that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various cancer cell lines. For example, certain substituted benzofurans demonstrated increased potency, showing 2–4 times greater activity compared to their unsubstituted counterparts .

Antimicrobial Activity Study

A series of benzofuran derivatives were synthesized and tested against M. tuberculosis, revealing promising results with effective inhibition noted through MIC values. This study highlights the potential of this compound in developing new antimicrobial agents .

Anticancer Research

Research comparing various substituted benzofurans found that specific substitutions significantly increased cytotoxicity against cancer cell lines. This suggests a structure–activity relationship that could be exploited for drug development .

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 2 | Significant inhibition observed |

| Anticancer (various cell lines) | 10–20 | Selective against cancer cells |

| Enzyme Interaction | Varies | Modulates activity of specific enzymes |

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride with three analogous benzofuran derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity :

- The target compound ’s amine group at position 7 distinguishes it from sulfinyl/sulfanyl analogs (e.g., ). Amine derivatives often exhibit enhanced bioavailability and binding to biological targets due to protonation at physiological pH.

- Chlorine at position 5 is common in antimicrobial benzofurans (e.g., ), suggesting the target compound may share similar activity.

Crystallographic and Structural Insights :

- Benzofuran derivatives with sulfinyl groups (e.g., ) display planar aromatic systems, stabilized by intermolecular hydrogen bonds. The target compound’s hydrochloride salt likely adopts a similar planar conformation but with ionic interactions dominating its solid-state packing.

- Carboxylic acid derivatives (e.g., ) form hydrogen-bonded dimers, whereas the target compound’s amine hydrochloride may exhibit ionic lattice interactions.

Synthetic and Analytical Methods :

- Synthesis of benzofuran analogs often involves halogenation, sulfonation, or functional group interconversion, as seen in the hydrolysis of ethyl esters to carboxylic acids . The target compound’s synthesis likely follows analogous steps, with final hydrochloride salt formation via acid-base reaction.

- Structural elucidation of similar compounds relies on SHELX -based crystallography and NMR spectroscopy (e.g., ¹H/¹³C NMR in CDCl₃ for terpene-linked benzofurans ).

Biological Activity

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine; hydrochloride |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | Approximately 211.69 g/mol |

| Functional Groups | Chlorine, amine, benzofuran |

The presence of a chlorine substituent enhances its biological activity by potentially influencing solubility and reactivity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Ring: Cyclization of substituted phenols with ethyl acetoacetate.

- Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride.

- Amination: Reacting the chlorinated benzofuran with ammonia or amine derivatives.

- Hydrochloride Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Benzofuran derivatives, including 5-Chloro-2-ethyl-3-methyl-1-benzofuran, have been studied for their antimicrobial properties. For instance:

- A study highlighted that similar benzofuran compounds exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on benzofuran derivatives has shown that modifications at specific positions can enhance antiproliferative activity against various cancer cell lines:

- Compounds with methyl and methoxy substitutions at specific positions on the benzofuran ring demonstrated increased potency, with some showing 2–4 times greater activity compared to unsubstituted counterparts .

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects. Specific pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.

Case Studies

Several studies have documented the biological activity of benzofuran derivatives:

- Antimycobacterial Activity: A series of benzofuran derivatives were synthesized and tested against M. tuberculosis, showing promising results with MIC values indicating effective inhibition .

- Anticancer Studies: Research comparing various substituted benzofurans found that specific substitutions significantly increased cytotoxicity against cancer cell lines, suggesting a structure–activity relationship that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride?

- Methodological Answer : A common approach involves multi-step synthesis starting with halogenated benzofuran precursors. For example, intermediates like ethyl 2-(5-halo-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed under reflux with KOH in methanol/water, followed by acidification (e.g., HCl) to yield carboxylic acid derivatives. Subsequent amination via nucleophilic substitution or reductive amination may introduce the amine group. Purification often employs column chromatography (ethyl acetate/hexane gradients) and crystallization from solvents like benzene or chloroform .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : X-ray crystallography is pivotal for confirming the planar benzofuran core and substituent orientations, as deviations ≤0.005 Å from planarity are typical . Complementary techniques include:

- NMR : To resolve chloro/ethyl/methyl substituents (e.g., NMR for quaternary carbons, NMR for methyl/methylene groups).

- Mass Spectrometry (MS) : For molecular ion verification and fragmentation patterns.

- Elemental Analysis : To validate stoichiometry, particularly for hydrochloride salts .

Q. How are intermediate byproducts monitored and isolated during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is routinely used to track reaction progress (e.g., Rf = 0.65 in ethyl acetate). For isolation, liquid-liquid extraction (e.g., dichloromethane/water) followed by drying (MgSO) and solvent evaporation under reduced pressure ensures purity. Reactive intermediates may require inert atmospheres (N) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogenated benzofuran synthesis?

- Methodological Answer : Key variables include:

- Catalyst Selection : Triethylamine or methanesulfonyl chloride for activating leaving groups in substitution reactions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps.

- Temperature Control : Reflux conditions (e.g., 5 hours at 80°C) balance reaction rate and decomposition risks .

- Contradiction Note : Yields may vary between 57–82% depending on halogen reactivity (fluoro vs. chloro) and steric hindrance from ethyl/methyl groups .

Q. What strategies resolve contradictions in crystallographic data for benzofuran derivatives?

- Methodological Answer : Discrepancies in bond angles or planarity often arise from substituent electronic effects (e.g., chloro vs. sulfinyl groups). To address this:

- Compare experimental data (XRD) with DFT-calculated geometries.

- Validate hydrogen bonding patterns (e.g., O–H⋯O dimers in carboxylic acid derivatives) using crystallographic software (e.g., Mercury).

- Re-evaluate refinement models, especially for disordered atoms (e.g., methyl groups) .

Q. How are pharmacological activities (e.g., antimicrobial) assessed for this compound?

- Methodological Answer : Standard protocols include:

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Docking Studies : Computational modeling against target enzymes (e.g., dihydroorotate dehydrogenase for antiviral activity).

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .

Q. What are the challenges in synthesizing enantiomerically pure variants of this compound?

- Methodological Answer : Chirality can arise from sulfinyl groups or amine centers. Strategies include:

- Chiral Resolution : Use of chiral HPLC columns or diastereomeric salt formation.

- Asymmetric Synthesis : Employing chiral catalysts (e.g., BINOL-derived ligands) during key steps like sulfoxidation or amination .

Safety and Handling in Research Context

Q. What precautions are essential when handling reactive intermediates (e.g., methanesulfonyl chloride) during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.